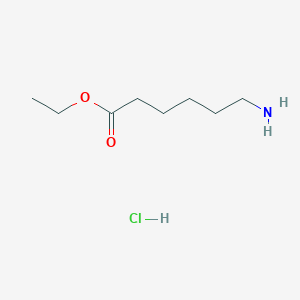

Ethyl 6-aminohexanoate hydrochloride

Vue d'ensemble

Description

Synthesis Analysis

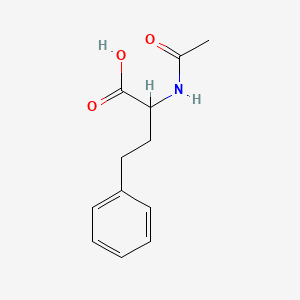

Ethyl 6-aminohexanoate hydrochloride can be synthesized from 6-aminohexanoic acid through esterification, involving the reaction of the acid with ethanol in the presence of a catalyst. Research on similar compounds highlights the importance of 6-aminohexanoic acid as a precursor in the synthesis of various derivatives. For instance, 6-aminohexanoic acid is used in the synthesis of commercial fragrance compounds through esterification and acetylation steps (McCullagh & Hirakis, 2017). Additionally, the reaction of Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylate with nucleophilic reagents highlights the versatility of similar ethyl esters in producing a range of chemical structures (Harb et al., 1989).

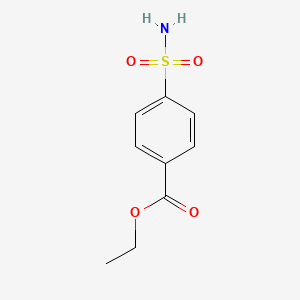

Molecular Structure Analysis

The molecular structure of ethyl 6-aminohexanoate hydrochloride and related compounds can be characterized using various spectroscopic techniques. For example, the crystal structure and spectroscopic characterization of Ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate provide insights into the molecular geometry and vibrational frequencies of similar ethyl esters (Pekparlak et al., 2018).

Chemical Reactions and Properties

Ethyl 6-aminohexanoate hydrochloride and related compounds participate in various chemical reactions, forming complex structures. The synthesis of hydrochloric 6-guandinyl hexanoic acid from caprolactam demonstrates the reactivity of similar compounds with nucleophiles and their potential for further functionalization (Hu Yong-hong, 2009).

Physical Properties Analysis

The physical properties of ethyl 6-aminohexanoate hydrochloride, such as solubility, melting point, and boiling point, can be influenced by its molecular structure. Studies on related compounds, like the investigation of thermosensitive properties of phosphazene derivatives bearing amino acid ester groups, offer insights into how the molecular design affects physical properties (Uslu et al., 2017).

Chemical Properties Analysis

The chemical properties of ethyl 6-aminohexanoate hydrochloride, including reactivity, stability, and degradation, can be understood by studying related compounds. For example, the synthesis and characterization of iron and cobalt dichloride bearing 2-quinoxalinyl-6-iminopyridines reveal the coordination chemistry and catalytic behavior of similar structures, providing insights into their chemical properties (Sun et al., 2007).

Applications De Recherche Scientifique

Biomonitoring and Health Safety : It's used as a model compound to understand the excretion and metabolism of industrial chemicals. For instance, a study demonstrated the use of ethyl 6-aminohexanoate hydrochloride for biological monitoring of isocyanates and related amines. The study assessed the urinary excretion of the compound in humans, providing insights into occupational health safety and exposure assessment (Brorson et al., 1990).

Chemical Synthesis and Thermosensitive Properties : Ethyl 6-aminohexanoate hydrochloride plays a role in the synthesis of phosphazene derivatives. This involves the reaction of cyclophosphazenes with carboxylic amino acid esters, including ethyl 6-aminohexanoate hydrochloride. Such derivatives exhibit thermosensitive properties, crucial for biomedical applications (Uslu et al., 2017).

Role in Structural Chemistry : This compound serves as a hydrophobic, flexible structural element in various molecular structures. It's significant in the synthesis of modified peptides and polyamide synthetic fibers, and often used as a linker in biologically active structures (Markowska et al., 2021).

Applications in Medicinal Chemistry : Ethyl 6-aminohexanoate hydrochloride is used in the synthesis of various pharmaceutical compounds. For example, it's used in the improved synthesis of gabexate mesylate, a serine protease inhibitor (Rui, 2011).

Environmental Biotechnology : The study of enzymes that degrade polymers containing 6-aminohexanoic acid is essential for understanding the biodegradation of certain plastics. An example is the study of 6-aminohexanoic acid cyclic dimer hydrolase from Achromobacter guttatus, which provides insights into the biodegradation process of certain nylons (Kinoshita et al., 1977).

Mécanisme D'action

Target of Action

Ethyl 6-aminohexanoate hydrochloride is a derivative of the amino acid lysine

Mode of Action

It is known that the compound can be synthesized from caprolactam and ethanol in near-critical water . The yield of Ethyl 6-aminohexanoate hydrochloride could be as high as 98% with SnCl2 as an additive in near-critical water . .

Pharmacokinetics

It is known that the compound has a molecular weight of 19569

Action Environment

It is known that the compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°c

Safety and Hazards

Ethyl 6-aminohexanoate hydrochloride is a highly flammable liquid and vapor . It causes serious eye irritation and may cause drowsiness or dizziness . It is recommended to avoid dust formation, ingestion, and inhalation . Use personal protective equipment and ensure adequate ventilation .

Relevant Papers

The paper “Synthesis of ethyl-6-aminohexanoate from caprolactam and ethanol in near-critical water” discusses the synthesis process of Ethyl 6-aminohexanoate hydrochloride .

Propriétés

IUPAC Name |

ethyl 6-aminohexanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-2-11-8(10)6-4-3-5-7-9;/h2-7,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMSVBKQTXSDWQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10332521 | |

| Record name | ethyl 6-aminohexanoate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-aminohexanoate hydrochloride | |

CAS RN |

3633-17-8 | |

| Record name | 3633-17-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 6-aminohexanoate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

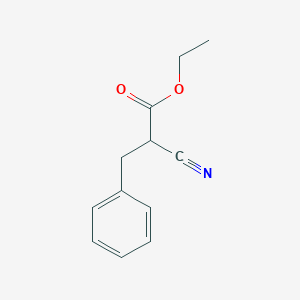

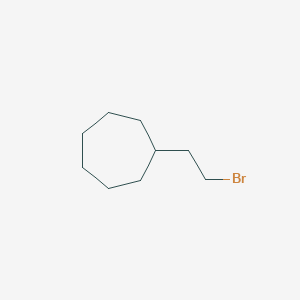

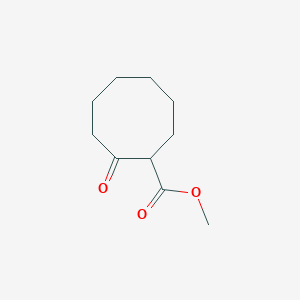

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

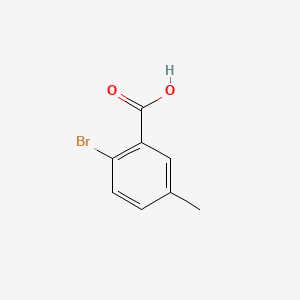

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-10-ethyldibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B1267888.png)

![2-[(2-Amino-2-methylpropyl)amino]ethanol](/img/structure/B1267896.png)

![2-[(2-Amino-2-methylpropyl)amino]-2-methylpropan-1-ol](/img/structure/B1267897.png)

![1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1267903.png)